tert-Butyl3-(thiazol-2-yl)propanoate
Description
tert-Butyl3-(thiazol-2-yl)propanoate is an organic ester featuring a thiazole ring linked to a propanoate backbone with a tert-butyl protecting group. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of heterocyclic drugs targeting enzymes or receptors .
Properties
Molecular Formula |
C10H15NO2S |
|---|---|
Molecular Weight |
213.30 g/mol |
IUPAC Name |
tert-butyl 3-(1,3-thiazol-2-yl)propanoate |
InChI |
InChI=1S/C10H15NO2S/c1-10(2,3)13-9(12)5-4-8-11-6-7-14-8/h6-7H,4-5H2,1-3H3 |
InChI Key |
MXVUKOMJPQMOID-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCC1=NC=CS1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl3-(thiazol-2-yl)propanoate typically involves the reaction of thiazole derivatives with tert-butyl propanoate under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the thiazole, followed by the addition of tert-butyl propanoate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl3-(thiazol-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines.
Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidines .
Scientific Research Applications
tert-Butyl3-(thiazol-2-yl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl3-(thiazol-2-yl)propanoate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
tert-Butyl3-(naphthalen-1-yl)-2-(1-oxoisoindolin-2-yl)propanoate
Structural Differences :
- Substituent Variation: Replaces the thiazole ring with a naphthalene group and introduces a 1-oxoisoindolin-2-yl moiety at the propanoate chain.
- Molecular Weight: 387.18 g/mol (calculated) vs. the theoretical molecular weight of tert-Butyl3-(thiazol-2-yl)propanoate (~227.3 g/mol).
Methyl 3-(5-amino-1,3,4-thiadiazol-2-yl)propanoate
Structural Differences :
- Ester Group : Methyl ester instead of tert-butyl, altering solubility and stability.
- Heterocycle: 1,3,4-thiadiazole with an amino group replaces the thiazole ring.
Physicochemical Properties :
Comparative Data Table
Research Findings and Implications
- Steric Effects : The tert-butyl group in both tert-butyl derivatives enhances steric protection, reducing hydrolysis rates compared to methyl esters .
- Bioactivity : Thiazole and thiadiazole rings exhibit distinct electronic profiles; thiazole’s sulfur atom enhances π-stacking in drug-receptor interactions, while thiadiazoles are more electrophilic, favoring nucleophilic substitutions .
- Synthetic Challenges: tert-Butyl3-(naphthalen-1-yl)-2-(1-oxoisoindolin-2-yl)propanoate’s lower yield (51%) highlights difficulties in multi-step alkylation compared to simpler esterifications .
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